molecular formula C22H43NO11 B611224 t-Boc-N-amido-PEG7-acid CAS No. 2055044-68-1

t-Boc-N-amido-PEG7-acid

Cat. No.: B611224
CAS No.: 2055044-68-1
M. Wt: 497.58
InChI Key: NRLJITQFPLHTDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

t-Boc-N-amido-PEG7-acid is a polyethylene glycol (PEG) derivative that contains a terminal carboxylic acid and a tert-butoxycarbonyl (Boc)-protected amino group. The hydrophilic PEG spacer increases solubility in aqueous media. The terminal carboxylic acid can react with primary amine groups in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) to form a stable amide bond. The Boc group can be deprotected under mild acidic conditions to form the free amine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of t-Boc-N-amido-PEG7-acid typically involves the following steps:

    PEGylation: The PEG chain is synthesized or obtained with a specific length (seven ethylene glycol units in this case).

    Introduction of Boc-Protected Amine: The PEG chain is reacted with a Boc-protected amine to introduce the Boc-protected amino group.

    Carboxylation: The terminal hydroxyl group of the PEG chain is converted to a carboxylic acid group using appropriate reagents.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in a controlled environment to prevent contamination and degradation .

Types of Reactions:

    Substitution Reactions: The terminal carboxylic acid can react with primary amines to form amide bonds. This reaction is facilitated by activators such as EDC or DCC.

    Deprotection Reactions: The Boc-protected amino group can be deprotected under mild acidic conditions to yield the free amine.

Common Reagents and Conditions:

    EDC or DCC: Used as activators for the formation of amide bonds.

    Mild Acidic Conditions: Used for the deprotection of the Boc group.

Major Products Formed:

Scientific Research Applications

t-Boc-N-amido-PEG7-acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker or spacer in the synthesis of complex molecules.

    Biology: Employed in the modification of biomolecules to enhance their solubility and stability.

    Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and biodistribution of therapeutic agents.

    Industry: Applied in the development of advanced materials and coatings

Mechanism of Action

The mechanism of action of t-Boc-N-amido-PEG7-acid involves its ability to form stable amide bonds with primary amines. The hydrophilic PEG spacer enhances solubility in aqueous media, facilitating the interaction with target molecules. The Boc-protected amino group can be deprotected to yield a free amine, which can further react with other functional groups. This versatility makes it a valuable tool in various chemical and biological applications .

Comparison with Similar Compounds

    t-Boc-N-amido-PEG3-CH2CO2H: Contains a shorter PEG chain (three ethylene glycol units) and similar functional groups.

    t-Boc-N-amido-PEG7-amine: Similar structure but with an amino group instead of a carboxylic acid.

Uniqueness: t-Boc-N-amido-PEG7-acid is unique due to its specific PEG chain length (seven ethylene glycol units) and the presence of both a Boc-protected amino group and a terminal carboxylic acid. This combination of functional groups and chain length provides a balance of solubility, reactivity, and versatility, making it suitable for a wide range of applications .

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H43NO11/c1-22(2,3)34-21(26)23-5-7-28-9-11-30-13-15-32-17-19-33-18-16-31-14-12-29-10-8-27-6-4-20(24)25/h4-19H2,1-3H3,(H,23,26)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRLJITQFPLHTDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H43NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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